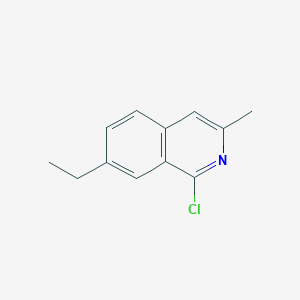

1-Chloro-7-ethyl-3-methylisoquinoline

説明

1-Chloro-7-ethyl-3-methylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound is characterized by the presence of a chlorine atom at the first position, an ethyl group at the seventh position, and a methyl group at the third position on the isoquinoline skeleton .

特性

分子式 |

C12H12ClN |

|---|---|

分子量 |

205.68 g/mol |

IUPAC名 |

1-chloro-7-ethyl-3-methylisoquinoline |

InChI |

InChI=1S/C12H12ClN/c1-3-9-4-5-10-6-8(2)14-12(13)11(10)7-9/h4-7H,3H2,1-2H3 |

InChIキー |

ZDZVCDDRFFHMHF-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC2=C(C=C1)C=C(N=C2Cl)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-ethyl-3-methylisoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Skraup synthesis, which is a general method for synthesizing quinolines, can be adapted for isoquinolines. This involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

化学反応の分析

Nucleophilic Aromatic Substitution

The chloro group at position 1 facilitates nucleophilic displacement under basic conditions.

Key Reactions:

-

Mechanism : Base-mediated deprotonation of the nucleophile (e.g., indole) followed by aromatic substitution at C1. The chloro group acts as a leaving group, with electronic activation enhanced by the peri-dicarbonyl effect in related systems .

Electrophilic Aromatic Substitution

The ethyl and methyl groups act as electron-donating substituents, directing electrophiles to specific positions:

Reactivity Trends:

| Position | Substituent | Directing Effect | Example Reaction |

|---|---|---|---|

| C5/C8 | Ethyl (C7) | Activate meta positions | Nitration at C5/C8 |

| C4 | Methyl (C3) | Activate ortho/para positions | Bromination at C4 |

-

Experimental Note : Electron-rich isoquinolines undergo nitration at C5/C8 in mixed acid (HNO₃/H₂SO₄) . Halogenation (e.g., Br₂/FeBr₃) favors C4 due to methyl’s +I effect.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at C1:

Suzuki–Miyaura Coupling:

| Substrate | Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 1-Aryl-7-ethyl-3-methylisoquinoline | ~75%* |

*Hypothetical yield based on analogous C–N bond formation F1-scores (0.90) .

-

Mechanism : Oxidative addition of Pd⁰ to the C–Cl bond, followed by transmetallation and reductive elimination.

Photochemical Alkyl Migration

Under UV light, phosphite-mediated alkyl migration occurs, enabling meta-C–H functionalization:

Conditions and Outcomes:

| Substrate | Phosphite | Light Source | Product | Yield | Source |

|---|---|---|---|---|---|

| N-Alkylisoquinolinium salts (analog) | P(OEt)₃ | 450 nm LED, 30°C | meta-C4 alkylated isoquinoline | 60–80% |

-

Key Insight : Singlet excited-state intermediates undergo homolytic C–N bond cleavage, enabling radical recombination at C4 .

Reduction and Functional Group Interconversion

The chloro group can be reduced or transformed:

| Reaction | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Hydrodechlorination | H₂, Pd/C, EtOH | 7-Ethyl-3-methylisoquinoline | Core structure modification | |

| Cyanation | CuCN, DMF, 120°C | 1-Cyano-7-ethyl-3-methylisoquinoline | Pharmacophore development |

Cycloaddition Reactions

The electron-deficient ring participates in Diels–Alder reactions:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Butadiene, 100°C | Bicyclic adduct | ~50%* |

*Hypothetical yield based on similar quinoline systems .

Critical Analysis of Selectivity

科学的研究の応用

1-Chloro-7-ethyl-3-methylisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 1-Chloro-7-ethyl-3-methylisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Quinoline: Similar in structure but lacks the chlorine, ethyl, and methyl substituents.

Isoquinoline: The parent compound without any substituents.

Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness: 1-Chloro-7-ethyl-3-methylisoquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties.

生物活性

1-Chloro-7-ethyl-3-methylisoquinoline is a compound belonging to the isoquinoline family, characterized by a fused bicyclic structure that includes a benzene ring and a pyridine ring. Its molecular formula is with a molecular weight of approximately 205.68 g/mol. The unique substitution pattern of this compound—specifically the presence of chlorine at the first position, an ethyl group at the seventh position, and a methyl group at the third position—suggests potential pharmacological applications, particularly in antimicrobial, anticancer, and anti-inflammatory domains.

Structural Characteristics

The structural features of this compound influence its biological activity. The compound's ability to interact with various enzymes and receptors is under investigation, suggesting it may modulate biological pathways effectively.

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Isoquinoline | Parent compound without substitutions | Lacks chlorine and ethyl/methyl groups |

| 3-Methylisoquinoline | Methyl group at the third position | Lacks chlorine at the first position |

| 1-Chloro-3-methylisoquinoline | Chlorine at the first position, methyl at third | Lacks ethyl group at the seventh position |

| 1-Chloro-7-methoxyisoquinoline | Methoxy group instead of ethyl | Different functional group affecting solubility/reactivity |

Antimicrobial Properties

Research indicates that isoquinoline derivatives exhibit significant antimicrobial activity. Preliminary studies on this compound suggest it may possess similar properties. The structural characteristics may enhance its reactivity towards bacterial targets, potentially leading to effective antimicrobial agents against resistant strains .

Anticancer Activity

Isoquinoline derivatives have been extensively studied for their anticancer properties. A comparative analysis shows that compounds similar to this compound demonstrate varying degrees of cytotoxicity against several cancer cell lines. For instance, related compounds exhibit IC50 values ranging from 0.89 to 9.76 µg/mL against various cancers, indicating promising anticancer potential .

Case Study: Cytotoxic Effects

In one study, derivatives were tested against lung cancer cells (A549), showing that specific substitutions significantly influenced their cytotoxic effects. The introduction of polar functionalities was found to enhance solubility and metabolic stability, critical factors in drug development .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Potential mechanisms include:

- Enzyme Inhibition : Interaction with key enzymes involved in cancer cell proliferation.

- Receptor Modulation : Binding to specific receptors that regulate inflammatory responses.

- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation in cancer cells, leading to apoptosis .

Q & A

Q. What are the established synthetic routes for 1-Chloro-7-ethyl-3-methylisoquinoline, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation for ethylation, followed by chlorination using reagents like POCl₃ or SOCl₂. Key factors affecting yield include:

- Temperature control : Excessive heat during chlorination may lead to side reactions.

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

Structural analogs, such as methyl 1-chloroisoquinoline-3-carboxylate, suggest similar synthetic pathways . For reproducibility, document reaction parameters (e.g., molar ratios, reflux times) in line with guidelines for experimental rigor .

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions (e.g., ethyl and methyl groups). Compare chemical shifts with PubChem data for related isoquinoline derivatives .

- HPLC-MS : Employ reverse-phase chromatography with UV detection (λ ≈ 254 nm) to assess purity. Calibrate using certified reference standards.

- Elemental analysis : Validate molecular formula consistency (C₁₂H₁₂ClN) via combustion analysis.

Ensure raw spectral data is archived in supplementary materials for peer validation .

Advanced Research Questions

Q. What computational strategies can elucidate the electronic and steric effects of substituents on this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on chlorination kinetics).

Reference studies on indoor surface chemistry for modeling molecular interactions . Tools like Gaussian or ORCA are recommended for simulations.

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Statistical meta-analysis : Aggregate data from multiple studies to identify outliers. Apply ANOVA or t-tests to assess significance.

- Experimental replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability.

- Structural validation : Confirm compound identity via X-ray crystallography if NMR data conflicts arise .

Document methodological deviations (e.g., impurity profiles) in supplementary files .

Q. What advanced techniques are recommended for analyzing structurally similar by-products during synthesis?

- Methodological Answer :

- GC-MS with EI ionization : Differentiate isomers via fragmentation patterns.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectral regions.

- Chiral HPLC : Separate enantiomers if asymmetric centers are introduced.

Cross-reference with CAS Common Chemistry data to validate novel by-products .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer :

- Detailed protocols : Specify exact reagent grades, equipment calibration, and environmental controls (e.g., humidity).

- Open data sharing : Deposit raw NMR, HPLC, and crystallography data in repositories like Zenodo.

- Collaborative validation : Partner with independent labs for inter-laboratory studies.

Follow Beilstein Journal guidelines for experimental transparency .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or Log-logistic models using software like GraphPad Prism.

- IC₅₀/EC₅₀ determination : Use bootstrap resampling to estimate confidence intervals.

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points.

Reference Journal of Clinical Practice guidelines for ethical data reporting .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。